N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide
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Overview
Description
N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide is an organic compound that features both bromine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Iodination: The addition of an iodine atom to the benzamide structure.
These reactions often require specific catalysts and conditions to ensure high yields and purity. For example, the bromination step might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The iodination step could involve iodine and a suitable oxidizing agent, while hydroxylation might be achieved using a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to remove halogens.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-2-chloronicotinamide: Similar structure but with a chlorine atom instead of iodine.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with bromine substitution
Uniqueness
N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide is unique due to the combination of bromine, iodine, and hydroxyl groups on a benzamide structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrINO2/c14-10-3-1-2-4-11(10)16-13(18)9-7-8(15)5-6-12(9)17/h1-7,17H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWHCDXPOPQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)I)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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